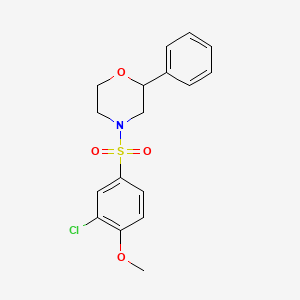![molecular formula C16H30N2O B6499702 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide CAS No. 953931-86-7](/img/structure/B6499702.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide, commonly known as CPM, is a cyclic amide compound that has a wide range of applications in scientific research. It is synthesized by the condensation of cyclopentylpiperidine and dimethylpropanamide, and has been used in a variety of studies in pharmacology, biochemistry, and physiology. CPM has also been used to study the effects of drugs on the body.
作用機序
CPM is a cyclic amide compound that binds to a variety of receptors in the body, including opioid receptors, serotonin receptors, and dopamine receptors. Binding to these receptors allows CPM to modulate the activity of these receptors, which in turn affects the body's response to drugs.
Biochemical and Physiological Effects
CPM has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the levels of neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to affect the body's response to drugs, such as opioids and sedatives.
実験室実験の利点と制限
CPM has several advantages for use in laboratory experiments. It is easily synthesized and is relatively inexpensive. It is also non-toxic, making it safe to use in laboratory experiments. However, CPM is not very stable when exposed to light or air, and it can break down quickly when exposed to these elements.
将来の方向性
There are a number of potential future directions for the use of CPM in scientific research. It could be used to study the effects of drugs on the brain and nervous system, as well as the effects of drugs on the body's metabolism. It could also be used to study the effects of drugs on the immune system. Additionally, CPM could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the endocrine system. Finally, CPM could be used to study the effects of drugs on the reproductive system.
合成法
The synthesis of CPM is a straightforward two-step process that involves the condensation of cyclopentylpiperidine and dimethylpropanamide. In the first step, cyclopentylpiperidine is reacted with dimethylpropanamide in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction produces the desired product, CPM, and an excess of dimethylpropanamide. In the second step, the excess dimethylpropanamide is removed by distillation, leaving the pure CPM.
科学的研究の応用
CPM has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology. In pharmacology, CPM has been used to study the effects of drugs on the body. It has also been used in biochemistry to study the biochemical pathways involved in drug metabolism, and in physiology to study the physiological effects of drugs on the body.
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-16(2,3)15(19)17-12-13-8-10-18(11-9-13)14-6-4-5-7-14/h13-14H,4-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJQPGKFQRHTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499623.png)

![1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6499637.png)

![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
![N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6499657.png)

![2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B6499679.png)
![5-[(5-chloropyridin-2-yl)oxy]-2-methylpyridine](/img/structure/B6499690.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6499691.png)
![2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide](/img/structure/B6499697.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6499710.png)
![1-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one](/img/structure/B6499716.png)
![N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B6499724.png)
